Acetyloxy Lacosamide

HPLC method validation Lacosamide impurity profiling Pharmacopoeial system suitability

Acetyloxy Lacosamide, also designated as Lacosamide EP Impurity B (R-isomer) and USP Lacosamide Related Compound B, is the O-acetyl derivative of the antiepileptic drug lacosamide. Its chemical identity is (2R)-2-(acetylamino)-3-(acetyloxy)-N-(phenylmethyl)-propanamide (CAS 1318777-54-6), with molecular formula C₁₄H₁₈N₂O₄ and a molecular weight of 278.30 g/mol.

Molecular Formula C14H18N2O4
Molecular Weight 278.30 g/mol
Cat. No. B12326592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyloxy Lacosamide
Molecular FormulaC14H18N2O4
Molecular Weight278.30 g/mol
Structural Identifiers
SMILESCC(=O)NC(COC(=O)C)C(=O)NCC1=CC=CC=C1
InChIInChI=1S/C14H18N2O4/c1-10(17)16-13(9-20-11(2)18)14(19)15-8-12-6-4-3-5-7-12/h3-7,13H,8-9H2,1-2H3,(H,15,19)(H,16,17)
InChIKeyKQGUKRMTHAVMFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetyloxy Lacosamide (Lacosamide EP Impurity B / USP Related Compound B): Official Pharmacopoeial Reference Standard for Lacosamide Quality Control


Acetyloxy Lacosamide, also designated as Lacosamide EP Impurity B (R-isomer) and USP Lacosamide Related Compound B, is the O-acetyl derivative of the antiepileptic drug lacosamide. Its chemical identity is (2R)-2-(acetylamino)-3-(acetyloxy)-N-(phenylmethyl)-propanamide (CAS 1318777-54-6), with molecular formula C₁₄H₁₈N₂O₄ and a molecular weight of 278.30 g/mol [1]. This compound arises as a process-related impurity during lacosamide synthesis, specifically from over-acetylation at the hydroxyl position, and is officially designated as a specified impurity in both the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs for lacosamide drug substance and finished products [2][3]. Unlike lacosamide itself (C₁₃H₁₈N₂O₃, MW 250.30 g/mol), Acetyloxy Lacosamide contains an additional acetyl ester group, which confers distinct chromatographic retention behaviour critical for selective identification and quantification during pharmaceutical quality control [2].

Why Generic Lacosamide Impurity Reference Standards Cannot Substitute for Acetyloxy Lacosamide (EP Impurity B) in Compendial Testing


Lacosamide quality control under EP and USP monographs requires the use of specific, well-characterized impurity reference standards that are chromatographically resolved from both the parent drug and from each other under prescribed system suitability conditions. Acetyloxy Lacosamide (Impurity B) elutes with a relative retention time (RRT) of 1.15–1.20, positioned between impurity G (RRT ~0.9) and impurity C (RRT ~1.3) [1][2]. No other specified impurity shares this exact RRT window under the defined gradient method, meaning that substituting Impurity B with a non-pharmacopoeial or incorrectly identified analogue would lead to inaccurate peak identification and non-compliance with regulatory acceptance criteria. Furthermore, the EP and USP monographs mandate a minimum resolution of 4.5 between the lacosamide peak and Impurity B, a requirement that is specific to this impurity pair and cannot be verified using alternative compounds [1][2]. The acceptance limit for Impurity B is individually capped at 0.15%, making its precise quantification essential for batch release decisions [1][2]. Because Acetyloxy Lacosamide is formed via a distinct synthetic side-reaction (O-acetylation), its presence serves as a marker for specific manufacturing process deviations that no other impurity can surrogate [3].

Acetyloxy Lacosamide (EP Impurity B): Quantitative Differentiation Evidence for Reference Standard Selection


Chromatographic Selectivity: Unique Relative Retention Time (RRT) of 1.15–1.20 Distinguishes Impurity B from All Other Specified Impurities

Under both EP and USP gradient reversed-phase HPLC conditions, Acetyloxy Lacosamide (Impurity B) exhibits a relative retention time of 1.20 (EP/BP) or 1.15 (USP) with reference to lacosamide (RRT = 1.00). This RRT is uniquely positioned in the chromatogram: it is later-eluting than impurity G (RRT 0.90) and N-benzylacetamide (RRT 0.92), yet earlier-eluting than impurity C (RRT 1.30) and impurity I (RRT 1.60) [1][2]. No other EP- or USP-specified lacosamide impurity co-elutes in the 1.10–1.25 RRT window, making this retention property the primary differentiator for peak assignment in compendial testing [1][2].

HPLC method validation Lacosamide impurity profiling Pharmacopoeial system suitability

System Suitability: Impurity B Requires the Highest Resolution Criterion (NLT 4.5) Among All Lacosamide Specified Impurities

The EP/BP and USP monographs specify resolution requirements as part of system suitability testing. The resolution between lacosamide and Impurity B must be not less than (NLT) 4.5. For comparison, the resolution between N-benzylacetamide and lacosamide is only NLT 2.0 (USP), and between impurity A (S-enantiomer) and lacosamide is NLT 3.0 (EP/BP) or NLT 3.0 (USP) [1][2]. The 4.5 resolution criterion for Impurity B is the highest mandated for any individual impurity pair in the lacosamide monograph, reflecting the criticality of baseline separation between the parent drug peak and this specific O-acetyl derivative [1][2].

System suitability testing Chromatographic resolution Pharmacopoeial compliance

Regulatory Acceptance Limit: Impurity B Is Individually Capped at 0.15% (NMT) in Both EP and USP Monographs

The EP/BP monograph sets the limit for Impurity B at maximum 0.15 per cent, with a reporting threshold of 0.05 per cent. The USP monograph likewise sets the acceptance criterion for lacosamide related compound B at NMT 0.15% [1][2]. These limits are identical to those set for other specified impurities C, F, G, and I (BP), but are more stringent than the total impurity limit of 0.5% and the unspecified impurity limit of 0.10% (BP) [1]. The correction factors assigned to impurities G and I (0.7) indicate differential detector responses, whereas Impurity B has a relative response factor of 1.0 (USP), meaning its peak area directly correlates with mass concentration without correction [2].

Pharmaceutical quality control Impurity limit testing Regulatory batch release

Structural and Molecular Weight Differentiation: The O-Acetyl Moiety Confers a +28 Da Mass Shift from Parent Lacosamide

Acetyloxy Lacosamide (C₁₄H₁₈N₂O₄, MW 278.30 g/mol) differs from lacosamide (C₁₃H₁₈N₂O₃, MW 250.30 g/mol) by the replacement of the methoxy (-OCH₃, 31 Da) group with an acetyloxy (-O-CO-CH₃, 59 Da) group, yielding a net mass increase of +28 Da [1]. This structural modification is chemically distinct from other specified impurities: Impurity C is the N-desacetyl analogue (loss of acetyl from the amide nitrogen), Impurity D is the N-desacetyl O-desmethyl analogue, and Impurity E is the fully deprotected amino-hydroxy derivative. Unlike Impurity B, none of these other impurities contain the O-acetyl ester moiety, making Impurity B the sole marker for over-acetylation during synthesis [2][3].

Mass spectrometry identification Impurity structural characterization Synthetic process marker

Dual Pharmacopoeial Recognition: Impurity B Is Codified in Both EP and USP Monographs with Harmonized Limits

Acetyloxy Lacosamide (Impurity B) is one of only a subset of lacosamide impurities that are formally designated as 'specified impurities' in both the European Pharmacopoeia (Ph. Eur. monograph 2992) and the United States Pharmacopeia (USP-NF) monographs [1][2]. Both compendia assign the same acceptance limit of 0.15% and comparable resolution requirements (NLT 4.5). The USP includes Lacosamide Related Compound B as a required component of the System Suitability Solution at a concentration of 10 μg/mL alongside USP Lacosamide RS, directly embedding this impurity standard into the assay procedure [2]. In contrast, some other impurities (e.g., Impurity H, Impurity J, Impurity K) are EP-specific and not codified in USP, limiting their utility for global regulatory submissions . The dual recognition means that a single reference standard of Acetyloxy Lacosamide can serve both EP and USP compliance testing, reducing procurement complexity for manufacturers serving multiple markets.

Compendial reference standard Pharmacopoeial harmonization ANDA regulatory submission

Reference Standard Purity: Acetyloxy Lacosamide Is Supplied at ≥95% HPLC Purity with Full Regulatory Characterization

Commercial Acetyloxy Lacosamide reference standards are routinely supplied with HPLC purity of ≥95% and are accompanied by comprehensive characterization data including HPLC chromatograms, NMR spectra (¹H, ¹³C, 2D-NMR), mass spectra (ESI-MS), IR spectra, and UV data [1]. Suppliers such as SynZeal and CATO provide this impurity standard under ISO 17034 accredited reference material producer systems, with detailed certificates of analysis (CoA) documenting purity, identity, and storage conditions [1]. This level of characterization distinguishes certified reference standards from research-grade chemicals: the latter may lack the documented purity, stability data, and regulatory traceability required for GMP-compliant quality control . The USP Reference Standard for Lacosamide Related Compound B is specifically designated for use in USP compendial tests and assays and is stored at -20°C to ensure stability .

Reference standard certification ISO 17034 Analytical method validation

Acetyloxy Lacosamide (EP Impurity B / USP Related Compound B): Key Application Scenarios for Analytical Quality Control and Regulatory Compliance


Analytical Method Development and Validation for ANDA Filing of Generic Lacosamide

During the development of a stability-indicating HPLC method for generic lacosamide drug substance, Acetyloxy Lacosamide (Impurity B) is used as a system suitability marker and quantitation standard. Its unique RRT of 1.15–1.20 enables method developers to verify that the chromatographic system achieves the mandated NLT 4.5 resolution between lacosamide and Impurity B [1][2]. The reference standard is spiked into test solutions at the 0.15% specification limit to demonstrate method accuracy, precision, and linearity for this impurity across the range of 0.05% (reporting threshold) to 0.15% (acceptance limit) [1]. The RRf of 1.0 means that Impurity B can be quantified directly against the lacosamide standard curve without applying correction factors, simplifying validation protocols and reducing calculation errors [2].

Batch Release Testing and Quality Control of Lacosamide API and Finished Dosage Forms

In GMP quality control laboratories, certified Acetyloxy Lacosamide reference standard (≥95% purity) is employed for every batch release test of lacosamide API and tablet/infusion products. The USP monograph specifies that USP Lacosamide Related Compound B RS is a mandatory component of the System Suitability Solution at a concentration of 10 μg/mL [2]. Peak identification relies on matching the RRT of Impurity B (1.15) against the chromatogram; any batch showing Impurity B content exceeding 0.15% fails acceptance criteria and must be rejected [1][2]. The dual EP/USP recognition means that a single reference standard lot can serve both European and US market batch release, provided the CoA is traceable to the respective pharmacopoeia .

Forced Degradation and Stability-Indicating Method Development for Lacosamide

Forced degradation studies under ICH Q1A(R2) conditions (acid, base, oxidative, thermal, photolytic) generate complex degradation mixtures in which Impurity B may co-elute with other degradants if the HPLC method lacks sufficient selectivity. Studies have shown that lacosamide undergoes degradation under acidic and alkaline hydrolytic conditions, producing multiple degradation products [3]. Using an authentic Acetyloxy Lacosamide reference standard, analysts can confirm whether this specific process-related impurity is also formed as a degradation product and validate that the stability-indicating method maintains the required NLT 4.5 resolution between lacosamide and Impurity B even in the presence of newly formed degradants [1][2]. This ensures that stability data submitted in regulatory dossiers accurately reflect the true impurity profile over the product shelf life.

Method Transfer and Pharmacopoeial Harmonization Across Global Manufacturing Sites

For pharmaceutical companies operating manufacturing sites in multiple ICH regions, standardizing on a single impurity reference standard for both EP and USP compliance reduces variability in analytical results. Acetyloxy Lacosamide (Impurity B) is formally recognized in both the European Pharmacopoeia and the United States Pharmacopeia [1][2]. Method transfer protocols that specify this dual-recognized reference standard ensure that receiving laboratories in different jurisdictions can verify system suitability using the same well-characterized material. This eliminates discrepancies that can arise when different pharmacopoeial standards possess slightly different chromatographic behaviours due to variations in purity, salt form, or residual solvent content.

Quote Request

Request a Quote for Acetyloxy Lacosamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.